(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic

Lipophilicity Drug Design Peptide Synthesis

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid (CAS 1280787-03-2) is an Fmoc-protected, chiral β-amino acid building block characterized by a (2S)-2-(4-methoxyphenyl)-β-alanine backbone. With a molecular formula of C25H23NO5 and a molecular weight of 417.5 g/mol, it is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
CAS No. 1280787-03-2
Cat. No. B1408212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic
CAS1280787-03-2
Molecular FormulaC25H23NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)22(24(27)28)14-26-25(29)31-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyDARFAJVWLQEHMQ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic Acid (CAS 1280787-03-2)


(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid (CAS 1280787-03-2) is an Fmoc-protected, chiral β-amino acid building block characterized by a (2S)-2-(4-methoxyphenyl)-β-alanine backbone [1]. With a molecular formula of C25H23NO5 and a molecular weight of 417.5 g/mol, it is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) . Its distinct architecture combines a β-amino acid backbone with a 4-methoxyphenyl substituent at the α-carbon, offering a unique structural profile compared to both standard α-amino acids and unsubstituted β-amino acid analogs [1].

SPPS Fmoc-based solid-phase peptide synthesis compatible building block
Backbone Chiral (2S)-beta-amino acid scaffold for peptidomimetic design
Side chain 4-methoxyphenyl substituent at alpha-carbon for SAR exploration

Why Generic Substitution Fails for (S)-3-(Fmoc-amino)-2-(4-methoxyphenyl)propionic Acid in Peptide Design


Generic substitution among phenylalanine-based building blocks is not feasible due to critical differences in backbone architecture, regiochemistry, and side-chain functionality that drive distinct physicochemical and biological outcomes. Replacing this specific β-amino acid with a common α-amino acid like Fmoc-Phe-OH fundamentally alters the peptide backbone's conformational flexibility and its susceptibility to proteolytic degradation [1]. Similarly, substituting with its regioisomer, Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid (CAS 501015-30-1), changes the positioning of the amino group relative to the carboxyl group, which can drastically affect peptide secondary structure and receptor interactions . The following evidence details these quantifiable differentiators.

Alpha-AA swap Fmoc-Phe-OH alters backbone conformation and may reduce proteolytic resistance; beta-amino acid profile may not transfer
Regioisomer Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid shifts amino-group position; backbone geometry and receptor interactions may differ
Unsubstituted analog Fmoc-beta-Phe-OH lacks the 4-methoxy group; hydrogen-bonding capacity and binding-affinity profile may not replicate

Quantitative Evidence Guide for (S)-3-(Fmoc-amino)-2-(4-methoxyphenyl)propionic Acid Differentiation


Modulated Lipophilicity Compared to α-Amino Acid and Unsubstituted β-Amino Acid Analogs

The target compound's computed lipophilicity (XLogP3-AA = 4.2) is distinctly modulated compared to key analogs. It is 0.4 log units lower than the α-amino acid Fmoc-Phe-OH (XLogP3-AA = 4.6) and Fmoc-Tyr(Me)-OH (XLogP3 = 4.6), indicating reduced hydrophobicity despite its higher molecular weight [1][2]. Conversely, it is 0.1 log units higher than the unsubstituted β-amino acid Fmoc-β-Phe-OH (XLogP3-AA = 4.1), showing the methoxy group partially offsets the lipophilicity reduction from the β-backbone [3].

Lipophilicity comparison
Cross-study comparable
XLogP3-AA 4.2 — intermediate between alpha-AA analogs (4.6) and unsubstituted beta-AA (4.1)
Supports modulated lipophilicity screening for permeability-solubility balance
Computed XLogP3-AA; experimental confirmation advised
Lipophilicity Drug Design Peptide Synthesis

Regioisomer Differentiation: Amino Group Positioning Alters Physicochemical Profile

The target compound is a regioisomer of Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid (CAS 501015-30-1). A direct comparison shows the target compound has an XLogP3-AA of 4.2, while its regioisomer has a LogP of 4.34, a difference of 0.14 log units [1]. This difference arises from the distinct spatial arrangement of the amino and carboxyl groups, which affects hydrogen-bonding capacity and molecular polarity.

Regioisomer differentiation
Cross-study comparable
XLogP3-AA 4.2 vs regioisomer LogP 4.34; delta 0.14 log units lower
Backbone connectivity shift measurably alters physicochemical profile
Regioisomer CAS 501015-30-1; conformation-activity review recommended
Regiochemistry Peptide Conformation Physicochemical Properties

β-Amino Acid Backbone Provides Proteolytic Stability Over α-Amino Acid Analogs

Incorporation of β-amino acids like the target compound into peptides is a validated strategy to enhance proteolytic stability. Class-level evidence demonstrates that β-peptides are stable against proteolytic degradation in vitro and in vivo [1]. Specifically, a study on dipeptidyl peptidase-4 (DPP-4) substrates showed that β-amino acid homologation at the scissile bond led to significantly improved half-lives, with peptides being cleaved 'at a much slower rate compared to alpha-peptide bonds' [2]. This contrasts sharply with peptides built from α-amino acids like Fmoc-Phe-OH, which are readily degraded by common proteases.

Proteolytic stability
Class-level context
Beta-peptide class reported as resistant to common proteases; DPP-4 cleavage markedly slower vs alpha-peptide bonds
Reported class-level proteolytic resistance supports stability-focused peptide design
Class-level inference; compound-specific stability data to verify
Proteolytic Stability Peptidomimetics Drug Half-Life

4-Methoxy Substituent Differentiates from Unsubstituted β-Phenylalanine

The presence of the 4-methoxy group on the phenyl ring is a key differentiator from the simpler building block Fmoc-β-Phe-OH. This modification increases the molecular weight from 387.4 to 417.5 g/mol and adds a hydrogen bond acceptor, which can alter receptor binding kinetics [1][2]. In a related study, a (3S,2S)-4-methoxyphenylalanine derivative exhibited potent GPIIb/IIIa antagonistic activity with an IC50 of 13 nM, demonstrating the substantial biological impact of the 4-methoxy substitution [3].

4-Methoxy substituent
Class-level inference
MW +30.1 vs Fmoc-beta-Phe-OH; +2 H-bond acceptors; related 4-methoxyphenylalanine derivative reported IC50 13 nM at GPIIb/IIIa
Supports side-chain SAR exploration and binding-affinity endpoint review
GPIIb/IIIa data from analog study; target-specific validation required
Structure-Activity Relationship Side-Chain Modification Receptor Binding

High-Value Application Scenarios for (S)-3-(Fmoc-amino)-2-(4-methoxyphenyl)propionic Acid


Design of Proteolytically Stable Peptide Therapeutics

This compound is a premier building block for designing peptide drug leads where extending half-life is paramount. Its β-amino acid backbone directly addresses the rapid clearance that plagues α-peptide candidates. By incorporating this residue at the scissile bond, medicinal chemists can create analogs of bioactive peptides like integrin antagonists that resist degradation by serum proteases, leveraging the class-level evidence of 'remarkable proteolytic stability' [1]. This makes it suitable for developing oral or long-acting injectable peptide drugs.

Integrin Antagonist Development for Inflammatory Diseases

The structural combination of a β-amino acid backbone and a 4-methoxyphenyl side chain aligns with the pharmacophore of potent integrin antagonists. The 4-methoxyphenyl group is a critical feature in inhibitors targeting integrins like GPIIb/IIIa (IC50 = 13 nM for a related derivative) and VLA-4 [2][3]. This compound can be directly integrated into SPPS to generate focused libraries for screening against integrin-mediated pathologies like thrombosis, rheumatoid arthritis, and inflammatory bowel disease.

Exploration of Regioisomer-Dependent Bioactivity in Peptide Mimetics

For research programs aiming to understand structure-activity relationships (SAR) at the backbone level, this compound serves as a critical probe. Its distinct 2-(4-methoxyphenyl)-3-aminopropionic acid framework is a regioisomer of the more common Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid. The documented difference in lipophilicity (XLogP3-AA = 4.2 vs. LogP = 4.34 for the regioisomer) provides a rationale for comparative studies to determine how backbone connectivity alters target affinity, cellular permeability, and conformational dynamics .

Optimizing Pharmacokinetic Profiles Through Modulated Lipophilicity

The intermediate computed lipophilicity (XLogP3-AA = 4.2) of this building block distinguishes it from more hydrophobic α-amino acid analogs (XLogP3-AA = 4.6). This property is vital for medicinal chemists using predictive models to balance passive membrane permeability with aqueous solubility. Incorporating this building block into a peptide sequence offers a data-driven approach to lowering a compound's total LogP by approximately 0.4 units per residue compared to using Fmoc-Phe-OH, thereby reducing the risk of poor solubility and high metabolic clearance without sacrificing all hydrophobic binding interactions [4].

Application
Selection Property
Validation Focus
Proteolytic stability research
Beta-amino acid backbone
Protease-resistance endpoint review
Integrin-targeted SAR studies
4-methoxyphenyl pharmacophore
Binding-affinity endpoint context
Regioisomer SAR comparison
Backbone connectivity profile
Conformation-activity relationship review
PK profile research studies
Modulated lipophilicity profile
Solubility-permeability balance review
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